Bismuth(3+)gallate

Description

Evolution of Research Trajectories in Bismuth(III) Coordination Chemistry

The coordination chemistry of Bismuth(III) has evolved significantly from the study of simple salts to the intricate design of multidimensional coordination polymers and metal-organic frameworks (MOFs). researchgate.netnumberanalytics.com Historically, the medicinal use of bismuth compounds, such as bismuth subgallate, spurred initial interest, though their exact structures remained elusive for a long time. iucr.org The characteristically high coordination numbers of Bi³⁺, coupled with the stereochemically active 6s² lone pair of electrons, imparts a high degree of flexibility to its coordination environment, often resulting in distorted geometries. rsc.orgrsc.org This has led to the formation of a diverse array of structures, from discrete clusters to one-, two-, and three-dimensional polymers. iucr.orgrsc.org The progression in this field has been propelled by advanced characterization techniques, such as single-crystal X-ray diffraction and, more recently, three-dimensional electron diffraction (3DED), which have been instrumental in elucidating the complex structures of microcrystalline bismuth compounds. rsc.orgnih.gov

Significance of Gallate Ligands in Metal-Organic Framework Design

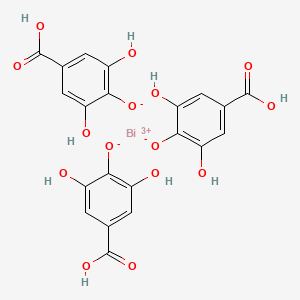

Gallic acid (3,4,5-trihydroxybenzoic acid) and its corresponding gallate anion are highly valuable ligands in the design of metal-organic frameworks. mdpi.com Their significance stems from several key attributes. Firstly, gallic acid is a naturally occurring, biocompatible, and cost-effective building block, aligning with the principles of green chemistry. rsc.orgmdpi.com Secondly, the gallate ligand possesses multiple coordination sites—the carboxylate group and the three phenolate (B1203915) oxygen atoms—which allows for versatile binding modes and the formation of robust and intricate framework structures. mdpi.comrsc.org The ability of the phenolate groups to chelate to metal ions, sometimes in conjunction with the carboxylate group, enables the construction of coordination polymers with varying dimensionalities. rsc.orgnih.gov In the context of Bismuth(III) gallate, the specific coordination of the gallate ligand dictates the final architecture, be it a one-dimensional chain in bismuth subgallate or more complex 2D and 3D frameworks in recently synthesized solvothermal phases. rsc.orgwikipedia.org

Contemporary Challenges and Emerging Opportunities in Bismuth(III) Gallate Science

Despite recent progress, challenges in Bismuth(III) gallate research persist. A primary hurdle is the tendency of these compounds to form as poorly crystalline powders, which complicates structural determination by conventional single-crystal X-ray diffraction. iucr.org Overcoming this has been a significant focus, with techniques like 3DED proving to be transformative. rsc.org

Emerging opportunities in this field are vast and exciting. The elucidation of the crystal structure of bismuth subgallate as a microporous coordination polymer has opened avenues for exploring its gas sorption properties. iucr.org Furthermore, the synthesis of novel Bismuth(III) gallate MOFs with flexible and layered structures presents new possibilities in catalysis and materials science. rsc.orgnih.gov The inherent low toxicity of bismuth and the biocompatibility of gallic acid also position Bismuth(III) gallate compounds as promising candidates for biomedical applications, building upon their historical use. nih.govacs.org The exploration of their potential in areas such as catalysis, photocatalysis, and advanced electronic materials is an active and rapidly developing frontier. rsc.orgmdpi.com

Structure

3D Structure of Parent

Properties

CAS No. |

57206-57-2 |

|---|---|

Molecular Formula |

C21H15BiO15 |

Molecular Weight |

716.3 g/mol |

IUPAC Name |

bismuth;4-carboxy-2,6-dihydroxyphenolate |

InChI |

InChI=1S/3C7H6O5.Bi/c3*8-4-1-3(7(11)12)2-5(9)6(4)10;/h3*1-2,8-10H,(H,11,12);/q;;;+3/p-3 |

InChI Key |

SZDBTTDDEMLCSP-UHFFFAOYSA-K |

SMILES |

C1=C(C=C(C(=C1O)[O-])O)C(=O)O.C1=C(C=C(C(=C1O)[O-])O)C(=O)O.C1=C(C=C(C(=C1O)[O-])O)C(=O)O.[Bi+3] |

Canonical SMILES |

C1=C(C=C(C(=C1O)[O-])O)C(=O)O.C1=C(C=C(C(=C1O)[O-])O)C(=O)O.C1=C(C=C(C(=C1O)[O-])O)C(=O)O.[Bi+3] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Bismuth Iii Gallate Architectures

Solution-Phase Synthesis Techniques

Solution-phase synthesis represents the most traditional and widely explored avenue for producing Bismuth(III) gallate. These methods involve the reaction of bismuth precursors and gallic acid in a liquid medium, allowing for controlled nucleation and growth of the final product.

Precipitation Methods and Process Parameter Optimization

Precipitation is a foundational technique for synthesizing Bismuth(III) gallate, typically involving the reaction of a soluble bismuth salt with gallic acid in an aqueous solution to yield an insoluble product. The foundational approach involves reacting bismuth nitrate (B79036) pentahydrate with gallic acid.

A common procedure begins with the dissolution of a bismuth precursor, such as bismuth trioxide (Bi₂O₃), in concentrated nitric acid to form an aqueous bismuth nitrate solution. google.com A separately prepared aqueous solution of gallic acid is then added, often dropwise, to the bismuth nitrate solution, leading to the formation of a characteristic yellow precipitate of Bismuth(III) gallate. google.com

Optimization of process parameters is crucial for controlling the purity, yield, and physical properties of the final product. Key parameters include:

Molar Ratio: An excess of gallic acid, typically in a molar ratio of 1.1:1 to 1.2:1 (gallic acid to bismuth nitrate), is often used. google.com This surplus helps to suppress the hydrolysis of bismuth ions, which can otherwise lead to the formation of unwanted basic bismuth salts.

Temperature: The reaction temperature is a critical variable. While some protocols operate at ambient temperature, others employ heating to accelerate the dissolution of reactants and influence the reaction kinetics. For instance, heating the gallic acid solution to 75-80°C before addition and maintaining the reaction mixture at 50-60°C has been shown to shorten reaction times. google.com In other variations, the reaction is maintained at 90°C for 3 to 4 hours. google.com Another approach for preparing high-purity product involves temperatures between 20–70 °С. sibran.ru

Reaction Time: The duration of the reaction typically ranges from 1 to 2 hours to ensure complete precipitation. Some methods specify a holding time of 10 to 20 minutes after mixing the reactants to allow for the precipitation to fully complete. google.com

Precursor Purity: For the synthesis of high-purity Bismuth(III) gallate trihydrate, it has been shown that a preliminary purification of the bismuth source by precipitating it from nitrate solutions as oxohydroxonitrate is beneficial. researchgate.net The reaction can also be carried out directly using oxohydroxobismuth (III) nitrate trihydrate as the bismuth precursor. sibran.ru

Post-synthesis, the yellow precipitate is collected by filtration, washed with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts, and subsequently dried. google.com Yields are reported to be in the range of 75-85%, dependent on filtration efficiency.

| Parameter | Value/Range | Purpose/Effect | Source |

|---|---|---|---|

| Molar Ratio (Gallic Acid:Bi) | 1.1:1 to 1.2:1 | Suppresses hydrolysis of Bi³⁺ ions | google.com |

| Reaction Temperature | Ambient to 100°C | Affects reaction rate and product characteristics | |

| Optimized Temperature | 50°C - 80°C | Accelerates dissolution and shortens reaction time | google.com |

| Reaction Time | 1 - 4 hours | Ensures completion of precipitation | google.com |

| Yield | 75% - 85% | Dependent on filtration efficiency |

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are powerful techniques that utilize elevated temperatures and pressures in closed systems to synthesize crystalline materials. These approaches offer excellent control over the product's structure, crystallinity, and morphology. For Bismuth(III) gallate, these methods have been employed to produce novel coordination polymers and polymorphs with distinct properties. rsc.orgrsc.org Solvothermal synthesis is a common approach for creating coordination polymers (CPs) and metal-organic frameworks (MOFs), as it allows for manipulation of polarity, acid-base properties, and reagent solubility. rsc.org

A high-temperature, water-based (hydrothermal) synthesis conducted at 180°C for 60 minutes yields a stable polymorph of Bismuth(III) gallate. In solvothermal variations, organic solvents like methanol (B129727) or ethanol are used. A representative protocol involves combining bismuth nitrate pentahydrate and gallic acid monohydrate in methanol, sealing the mixture in a borosilicate tube, and heating it to 120°C for 2 hours, resulting in a microcrystalline product with 66% yield.

The choice of solvent in solvothermal synthesis is a critical parameter that can act as the reaction medium, a structure-directing agent, or even a coordinating ligand, profoundly influencing the final product's structure and periodicity. rsc.orgrsc.org The investigation into different solvent systems for Bismuth(III) gallate synthesis has revealed a strong solvent-dependent formation of distinct structural architectures. rsc.orgrsc.org

Methanol: When methanol is used as the solvent at 120°C, a 3-periodic metal-organic framework (MOF) with the formula Bi(C₇H₃O₅)(MeOH) is initially formed. rsc.orgresearchgate.net This structure features methanol as a coordinating ligand. researchgate.net Upon extended heating, this MOF transforms into a more stable, layered 2-periodic coordination polymer, Bi(C₇H₃O₅). rsc.org

Ethanol: Synthesis in ethanol under identical conditions also yields the 3-periodic MOF phase. rsc.orgnih.gov However, unlike in methanol, this phase does not transform into the layered 2-periodic structure, highlighting the specific role of the solvent in dictating the final product. rsc.orgnih.gov

Water: The traditional synthesis in water results in bismuth subgallate, which has a 1-dimensional structure where coordination occurs only through the phenolate (B1203915) groups of the gallate ligand. rsc.orgresearchgate.net This contrasts sharply with the 2- and 3-periodic frameworks achieved in alcoholic solvents, where the gallate linker coordinates through both its phenolate and carboxylate groups. rsc.orgresearchgate.net

This solvent-dependent periodicity underscores the potential to discover novel MOFs and coordination polymers by systematically varying the solvent system. rsc.orgrsc.org

Temperature and reaction time are interdependent parameters that govern the kinetics of crystal formation, phase transformation, and growth.

In the solvothermal synthesis of Bismuth(III) gallate in methanol at a constant temperature of 120°C, the reaction time is the determining factor for the final product phase. rsc.org

Short Reaction Time (2 hours): A shorter heating period of 2 hours leads to the formation of a plank-shaped, crystalline 3-periodic MOF, denoted as 1MeOH. rsc.org

Extended Reaction Time (5 hours): Extending the synthesis time to 5 hours allows the initially formed MOF to transform into a thermodynamically more stable, layered 2-periodic coordination polymer, denoted as 2. rsc.org Powder X-ray diffraction patterns show that this conversion begins to occur after 4 hours of synthesis time. rsc.org

Hydrothermal synthesis in water at 180°C for 60 minutes produces a stable polymorph, indicating that high temperatures can be used to access different stable phases. In general, longer hydrothermal reaction times can lead to increased crystallinity and the formation of larger nanoparticles. researchgate.net

| Solvent | Temperature | Time | Product Phase | Periodicity | Source |

|---|---|---|---|---|---|

| Methanol | 120°C | 2 hours | Bi(C₇H₃O₅)(MeOH) (MOF) | 3-Periodic | rsc.org |

| Methanol | 120°C | 5 hours | Bi(C₇H₃O₅) (Layered CP) | 2-Periodic | rsc.org |

| Ethanol | 120°C | N/A | MOF Phase | 3-Periodic | rsc.orgnih.gov |

| Water | 180°C | 1 hour | Stable Polymorph | N/A |

Influence of Solvent Systems on Product Periodicity

Solid-State and Mechanochemical Synthesis Protocols

In contrast to solution-based methods, solid-state and mechanochemical syntheses offer environmentally friendlier alternatives by minimizing or eliminating the use of bulk solvents. rsc.orgresearchgate.net These techniques, which are being increasingly developed for the synthesis of active pharmaceutical ingredients (APIs), rely on mechanical energy, such as grinding or milling, to induce chemical reactions between solid reactants. researchgate.netrsc.org

The mechanochemical synthesis of Bismuth(III) gallate is typically performed by milling solid bismuth(III) oxide (Bi₂O₃) with solid gallic acid. rsc.orgresearchgate.net The process can be conducted via neat grinding (without any added liquid) or, more effectively, through liquid-assisted grinding (LAG), where a small, catalytic amount of liquid is added to facilitate the reaction. rsc.org

Key findings from mechanochemical synthesis studies include:

Reactants: Bismuth(III) oxide and gallic acid are the common precursors. rsc.orgresearchgate.net

Grinding Method: A vibration-type mill with stainless steel jars and balls is effective. rsc.org

Neat vs. Liquid-Assisted Grinding (LAG): Neat grinding results in a largely unreacted mixture. The addition of a small amount of liquid in LAG significantly improves the reaction outcome. rsc.org

LAG Solvents: Water and propanol (B110389) have been identified as effective liquids for the LAG synthesis of Bismuth(III) gallate. rsc.org In contrast, using ethanol or DMF can produce mixtures containing unknown phases. rsc.org

Ionic Liquid-Assisted Grinding (ILAG): The addition of 1-2 weight % of ammonium (B1175870) nitrate (NH₄NO₃) has also been explored as a method to enhance the synthesis. rsc.org

Mechanochemical routes are advantageous as they can often be performed at room temperature, shorten reaction times, and result in high, often quantitative, yields, thereby reducing both the carbon footprint and waste associated with conventional syntheses. rsc.orgresearchgate.net

Mechanistic Insights into Solid-State Transformations

The mechanism of mechanochemical reactions involves bringing reactants into intimate contact through intense grinding, which creates fresh surfaces, defects, and localized heating, thereby lowering the activation energy for the chemical transformation. The progress of the reaction and the purity of the product are typically monitored using techniques like powder X-ray diffraction (PXRD), which can distinguish between the reactant and product phases. researchgate.netrsc.org

In the mechanochemical synthesis of Bismuth(III) gallate from Bi₂O₃ and gallic acid, PXRD analysis is used to visually assess product purity by comparing the intensity of the main diffraction peak of the product with that of any remaining Bi₂O₃ reactant. rsc.org The significant improvement observed when using LAG compared to neat grinding suggests that the liquid phase plays a crucial role. rsc.org It may act as a transport medium, increasing the mobility of reactive species and facilitating the removal of product layers from reactant surfaces, thus allowing the reaction to proceed to completion.

While the specific step-by-step transformation for Bismuth(III) gallate is not fully detailed, research into related bismuth-organic compounds synthesized mechanochemically reveals that structural transformations can be dependent on trace amounts of substances like water. researchgate.net This indicates that the solid-state environment is dynamic, and subtle changes in the reaction conditions can lead to different structural outcomes. The primary driving forces for these solvent-free transformations are the reduction of energy usage, minimization of waste, and potential for improved yields in a shorter timeframe compared to traditional solution-based methods. rsc.orgresearchgate.net

Precursor Design and Reactant Stoichiometry

The synthesis of Bismuth(III) gallate relies on the careful selection of precursors and precise control over their molar ratios. The foundational approach involves the reaction between a bismuth salt and gallic acid (3,4,5-trihydroxybenzoic acid). The most common precursors for the bismuth component are bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and bismuth trioxide (Bi₂O₃). rsc.org In some protocols, bismuth trioxide is first dissolved in nitric acid to form a bismuth nitrate solution in situ before its reaction with gallic acid. Another precursor mentioned in the synthesis of high-purity basic bismuth gallate is oxohydroxobismuth(III) nitrate trihydrate. sibran.ru

The stoichiometry of the reactants is a critical parameter influencing the purity and composition of the final product. A general stoichiometry follows a 1:1 molar ratio of bismuth to gallate ligands. sibran.ru However, to prevent the hydrolysis of bismuth ions, which can lead to the formation of unwanted byproducts, an excess of gallic acid is often employed. Molar ratios of gallic acid to bismuth are frequently adjusted to the range of 1.0-1.2, with specific examples using ratios of 1.1–1.2:1. sibran.ru One patented method for preparing basic bismuth gallate specifies a gallic acid to bismuth molar ratio in the range of 0.85-0.99 to achieve a high degree of acid utilization. google.com

In mechanochemical synthesis routes, various stoichiometric ratios have been explored to optimize the reaction. For the reaction between Bi₂O₃ and gallic acid, ratios such as 2:1, 1:1, 3:4, 1:2, 1:3, and 1:4 were tested. rsc.orgresearchgate.net This exploration revealed that a 1:2 ratio of Bi₂O₃ to gallic acid was stoichiometric for the formation of Bismuth(III) gallate (Bi(C₇H₅O₆)) and resulted in less unreacted precursor material. rsc.org

Table 1: Precursors and Stoichiometry in Bismuth(III) Gallate Synthesis

| Bismuth Precursor | Gallate Precursor | Bi:Gallate Molar Ratio | Synthetic Method | Reference |

|---|---|---|---|---|

| Bismuth nitrate pentahydrate | Gallic acid | 1:1 (general) | Aqueous Precipitation | |

| Bismuth nitrate pentahydrate | Gallic acid | 1:1.1 to 1:1.2 | Aqueous Precipitation | |

| Oxohydroxobismuth(III) nitrate trihydrate | Gallic acid | 1:1.0 to 1:1.1 | Aqueous Precipitation | sibran.ru |

| Bismuth nitrate | Gallic acid | 1:0.85 to 1:0.99 | Aqueous Precipitation | google.com |

| Bismuth(III) oxide (Bi₂O₃) | Gallic acid | 1:2 | Mechanochemistry (LAG) | rsc.org |

Targeted Synthesis of Specific Bismuth(III) Gallate Polymorphs and Coordination Networks

The structural architecture of Bismuth(III) gallate can be directed towards specific polymorphs and coordination networks by carefully controlling the synthetic conditions, such as solvent, temperature, and reaction time. rsc.org These methods have led to the creation of structures ranging from traditional precipitates to novel metal-organic frameworks (MOFs) and layered coordination polymers. rsc.orgdiva-portal.org

Aqueous Precipitation The traditional synthesis of what is often termed basic bismuth gallate occurs in an aqueous medium. In a typical procedure, an aqueous solution of gallic acid is added to a bismuth nitrate solution, resulting in the precipitation of a yellow solid. google.com The process temperature can range from ambient conditions up to 100°C, with specific protocols carried out at 20–70 °С or 55-60°C. sibran.rugoogle.com The concentration of free nitric acid in the solution is another parameter that can influence the product's specific surface area. sibran.ru

Solvothermal Synthesis The use of non-aqueous solvents under solvothermal conditions has enabled the synthesis of novel, crystalline Bismuth(III) gallate coordination networks. rsc.orgdiva-portal.org Research has shown that the choice of solvent is crucial in determining the final structure. rsc.org

Methanol-based Synthesis : When bismuth nitrate and gallic acid are heated in methanol, a flexible 3-periodic metal-organic framework (MOF) with the formula Bi(C₇H₃O₅)(MeOH) is formed after approximately 2 hours. rsc.org This MOF crystallizes in the polar orthorhombic space group P2₁2₁2₁. rsc.org Extending the heating time to 5 hours under the same conditions causes a transformation from the MOF to a layered 2-periodic coordination polymer with the composition Bi(C₇H₃O₅). rsc.org

Ethanol-based Synthesis : Using ethanol as the solvent under similar conditions also yields the MOF phase, but the transformation to the layered phase is not observed, highlighting the directive role of the solvent in forming specific architectures. rsc.org

Mechanochemical Synthesis Mechanochemistry, specifically liquid-assisted grinding (LAG), presents an alternative, often more environmentally benign route to Bismuth(III) gallate. This method involves the milling of solid precursors with small amounts of a liquid additive. rsc.org

The neat grinding of bismuth(III) oxide (Bi₂O₃) with gallic acid shows insignificant conversion to the desired product. rsc.orgrsc.org

However, the addition of a liquid such as water or propanol (LAG) dramatically improves the reaction, leading to a nearly complete conversion to Bismuth(III) gallate. rsc.orgrsc.org The use of water as the liquid additive was found to provide a consistently higher conversion than propanol or water-propanol mixtures. rsc.org

Table 2: Synthetic Conditions for Specific Bismuth(III) Gallate Architectures

| Synthetic Method | Solvent/Liquid | Temperature | Time | Resulting Architecture | Reference |

|---|---|---|---|---|---|

| Aqueous Precipitation | Water | 20–70 °C | Not specified | Basic Bismuth Gallate | sibran.ru |

| Aqueous Precipitation | Water | 55–60 °C | 1 hour | Basic Bismuth Gallate | google.com |

| Solvothermal | Methanol | 120 °C | 2 hours | 3-periodic MOF: Bi(C₇H₃O₅)(MeOH) | rsc.org |

| Solvothermal | Methanol | 120 °C | 5 hours | 2-periodic layered polymer: Bi(C₇H₃O₅) | rsc.org |

| Solvothermal | Ethanol | 120 °C | 2 hours | 3-periodic MOF | rsc.org |

| Mechanochemistry | None (Neat Grinding) | Ambient | 15-60 min | Insignificant conversion | rsc.orgrsc.org |

Advanced Structural Elucidation and Crystallographic Investigations of Bismuth Iii Gallate Systems

Single Crystal and Powder X-ray Diffraction Analysis

While SCXRD is challenging for bismuth gallate due to small crystal sizes, powder X-ray diffraction (PXRD) plays a crucial role in phase identification and structural validation. rsc.org For instance, X-ray powder diffraction (XPD) data for bismuth subgallate could be indexed with an orthorhombic lattice. However, solving the full structure from these data alone proved difficult. PXRD is often used in conjunction with electron diffraction data for validation, for example, through Pawley or Rietveld fits to confirm phase purity and unit cell parameters. rsc.orgdiva-portal.org

Rietveld refinement of PXRD data is a powerful technique for refining crystal structures obtained from other methods, like electron diffraction, and for analyzing structural distortions. diva-portal.org For bismuth subgallate, Rietveld refinement was performed against XPD data to refine the atomic positions, using a Z-matrix to constrain the geometry of the gallate ligand. This method is also employed to study the effects of substitutions or changes in conditions on the crystal structure. For example, in related bismuth-containing perovskite structures, Rietveld refinement has been used to analyze the influence of rare-earth ion substitution on unit cell parameters and interatomic distances and angles. mdpi.com This type of analysis can reveal subtle structural distortions, such as changes in the unit cell volume and lattice parameters upon heating or guest molecule removal. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pmna (No. 53) |

| Refinement Program | TOPAS 5 |

| Displacement Parameters | Isotropic for all atoms |

| Constraints | Z-matrix for gallate ligand geometry |

| Hydrogen Atoms | Excluded from refinement |

The determination of lattice parameters and space group symmetries is a fundamental step in crystallographic analysis. For bismuth gallate compounds, these parameters are often first determined from electron diffraction and then confirmed and refined using PXRD. rsc.org For example, two novel bismuth gallate phases synthesized in methanol (B129727) were identified. rsc.org One, a metal-organic framework (MOF), crystallizes in the polar orthorhombic space group P2₁2₁2₁. rsc.org The other, a layered coordination polymer, crystallizes in the monoclinic space group P2₁/c. rsc.org In another instance, bismuth subgallate was found to have an orthorhombic crystal system with the space group Pmna (No. 53). The lattice parameters can exhibit flexibility, changing in response to stimuli like vacuum or heat, as seen in a bismuth gallate MOF where the unit cell volume decreased significantly upon desolvation. rsc.org

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| Bismuth Subgallate | Orthorhombic | Pmna (No. 53) | 8.59(4) | 4.83(1) | 24.67(7) | 90 | 90 | 90 | |

| Bismuth Gallate MOF (1MeOH) | Orthorhombic | P2₁2₁2₁ | N/A | N/A | rsc.org | ||||

| Bismuth Gallate Layered Phase (2) | Monoclinic | P2₁/c | N/A | N/A | rsc.org | ||||

| Bismuth Gallate MOF (1EtOH, as synthesized) | Orthorhombic | N/A | 7.89(4) | 8.61(4) | 17.38(9) | N/A | rsc.org | ||

| Bismuth Gallate MOF (1EtOH, stored) | Orthorhombic | N/A | 7.73(4) | 6.84(3) | 16.87(8) | N/A | rsc.org |

Rietveld Refinement for Crystal Structure Distortion Analysis

Electron Diffraction Techniques for Nanocrystalline Materials

Electron diffraction (ED) has emerged as a crucial tool for the structural analysis of nanocrystalline materials that are not amenable to SCXRD. diva-portal.orgiucr.org Due to the strong interaction between electrons and matter, high-quality diffraction data can be obtained from crystals just a few nanometers in size. diva-portal.org This has been particularly transformative for understanding complex structures like those of bismuth-based pharmaceuticals. mdpi.comresearchgate.net

Three-dimensional electron diffraction (3DED) techniques, such as continuous rotation electron diffraction (cRED), have been instrumental in solving the elusive crystal structures of bismuth gallate compounds. researchgate.netiucr.orgnih.gov These methods allow for the collection of a complete 3D diffraction dataset from a single nanocrystal. iucr.org The structure of bismuth subgallate, for example, was successfully determined using cRED, which was essential for minimizing electron beam damage to the crystal. diva-portal.orgiucr.org Similarly, the structures of two new bismuth gallate polymorphs—a 3D MOF and a 2D layered coordination polymer—were determined using 3DED. rsc.orgresearchgate.net The technique involves collecting hundreds of electron diffraction frames over a large tilt range, which are then processed to reconstruct the 3D reciprocal lattice, allowing for unit cell and space group determination, and ultimately, full structure solution. rsc.org

Analysis of Coordination Environments and Geometry

In bismuth(III) gallate systems, the Bi³⁺ cation typically exhibits a hemidirected coordination environment, a characteristic feature resulting from the stereochemically active 6s² lone pair of electrons. rsc.org This leads to distorted coordination polyhedra. For instance, in a bismuth gallate MOF (1MeOH), the Bi³⁺ ion has a coordination number of 6, with a skewed trapezoidal bipyramidal geometry. rsc.org In the layered phase (2), the coordination number is also 6, but the geometry is described as a hemidirected pentagonal pyramid. rsc.org The Bi-O bond distances in these structures typically fall within the range of 2.1 to 2.9 Å. rsc.org In the structure of bismuth subgallate, each Bi³⁺ is coordinated by phenolate (B1203915) oxygen atoms from two different gallate ligands and a bridging water molecule, forming infinite rods. rsc.org The coordination involves all three phenolate groups of the gallate ligand, while the carboxylic acid group remains uncoordinated and participates in hydrogen bonding between the rods. rsc.org

| Compound | Bi³⁺ Coordination Number | Coordination Geometry | Coordinating Groups | Bi-O Bond Range (Å) |

|---|---|---|---|---|

| Bismuth Gallate MOF (1MeOH) | 6 | Skewed trapezoidal bipyramidal | Four bridging phenolates, one carboxylate, one methanol molecule | 2.1 - 2.8 |

| Bismuth Gallate Layered Phase (2) | 6 | Hemidirected pentagonal pyramidal | Six bridging phenolates | 2.1 - 2.9 |

Ligand Binding Modes and Orientation within the Network

The coordination chemistry of bismuth(III) gallate systems reveals significant versatility in how the gallate ligand binds to the bismuth(III) cation, leading to diverse network dimensionalities. The binding mode is highly dependent on the synthesis conditions, particularly the solvent used.

In the classic structure of bismuth subgallate (BSG), determined using continuous rotation electron diffraction, the gallate ligand coordinates to the Bi³⁺ ions exclusively through its phenolate oxygen atoms. chemistryviews.orgrsc.org All three phenolate groups participate in coordination, while the carboxylic acid group remains uncoordinated and free. chemistryviews.orgrsc.org Specifically, the phenolate oxygens at the 3- and 5-positions bind to separate Bi³⁺ ions, and the central phenolate oxygen at the 4-position acts as a bridge between these two cations. rsc.org This specific binding orientation results in the formation of one-dimensional [–Bi–O–]∞ polymeric rods. chemistryviews.orgrsc.org

In contrast, novel bismuth gallate phases synthesized in non-aqueous solvents exhibit different ligand binding modes. A flexible 3-periodic metal-organic framework (MOF), denoted as 1MeOH , forms when methanol is used as the solvent. rsc.org In this structure, the gallate linker coordinates to Bi³⁺ through two of the phenolate oxygen atoms (at the 3- and 4-positions) and, crucially, also through one of the carboxylate oxygen atoms in a monodentate fashion. rsc.org This dual coordination through both phenolate and carboxylate ends of the gallate molecule allows the linker to bridge the inorganic building units into a three-dimensional framework, a significant departure from the 1D structure of BSG. rsc.org

Further transformation within the methanol system leads to a layered 2-periodic coordination polymer, 2 . rsc.orgresearchgate.net In this phase, the linkage between the inorganic units shifts again. The monodentate carboxylate coordination seen in 1MeOH is replaced by a linkage involving the third phenolate oxygen (at the 5-position), which bridges the bismuth centers, resulting in a layered structure. rsc.org The coordination number of bismuth remains 6 in both 1MeOH and 2 , but the geometry is described as a skewed trapezoidal bipyramidal in the former and a hemidirected pentagonal pyramidal in the latter. rsc.orgresearchgate.net

| Compound | Coordinating Groups from Gallate | Resulting Structure | Bi³⁺ Coordination Number | Reference |

|---|---|---|---|---|

| Bismuth Subgallate (BSG) | Three phenolate oxygens (3, 4, and 5-positions) | 1D Coordination Polymer | Not specified | chemistryviews.orgrsc.org |

| 1MeOH (MOF) | Two phenolate oxygens (3 and 4-positions), one carboxylate oxygen | 3D Metal-Organic Framework | 6 | rsc.org |

| 2 (Layered Polymer) | Phenolate oxygens (including bridging via the 5-position phenolate) | 2D Coordination Polymer | 6 | rsc.orgresearchgate.net |

Investigations of Structural Dynamics and Phase Transitions

Bismuth-based metal-organic frameworks (MOFs) have demonstrated significant framework flexibility, a phenomenon often described as a "breathing effect," where the structure reversibly expands or contracts in response to external stimuli. iucr.org This dynamic behavior in bismuth gallate systems can arise from several mechanisms.

Investigations into bismuth-MOFs suggest that framework flexibility is often enabled by a flexible range of bond angles between the Bi³⁺ cation and the organic linker. iucr.org However, a distinct mechanism has been identified where the flexibility is primarily due to the deformation of the inorganic building unit (IBU) itself, a characteristic attributed to the versatile coordination geometry of the Bi(III) cation. iucr.org For instance, the breathing bismuth-MOF SU-100, while not a gallate, illustrates this principle with its flexible Bi₂O₁₂ IBU, where significant changes to bond angles within the IBU drive the structural transformation. researchgate.netacs.org

A tangible example within bismuth gallate chemistry is a flexible 3-periodic MOF synthesized in ethanol (B145695) (1EtOH ). rsc.org This material exhibits a significant structural contraction upon activation and loss of solvent molecules from its pores. The unit cell volume decreases by as much as 24% upon partial activation. researchgate.net This shrinkage is achieved through a concerted rotation of the IBUs and a hinge-like rotation of the coordinated carboxylate groups of the gallate linkers. rsc.org This demonstrates that weaker metal-ligand interactions can give rise to pronounced framework flexibility. iucr.org

| Compound/System | Mechanism of Flexibility | Observed Effect | Reference |

|---|---|---|---|

| General Bismuth-MOFs | Flexible bond angles between Bi³⁺ and ligand | Reversible opening and closing of framework | iucr.org |

| Bismuth Gallate MOF (1EtOH) | Concerted rotation of IBUs and hinge-like rotation of carboxylate groups | 24% decrease in unit cell volume upon solvent loss | rsc.orgresearchgate.net |

| SU-100 (Comparative Bi-MOF) | Deformation of the Bi₂O₁₂ inorganic building unit | Continuous changes in unit cell and pore shape | iucr.orgresearchgate.netacs.org |

The crystalline phase of bismuth(III) gallate is highly sensitive to the synthesis solvent and thermal conditions, leading to distinct structural transformations. Research has shown that changing the solvent can extend the synthesis landscape, yielding novel materials from the same precursor components. rsc.orgresearchgate.net

A notable example is the solvent-dependent synthesis using methanol. rsc.orgrsc.org At shorter reaction times (e.g., 2 hours), a flexible, 3-periodic MOF (1MeOH ) is formed. researchgate.net However, upon extended heating in methanol (e.g., 4 hours or more), this MOF begins to transform into a more stable, layered 2-periodic coordination polymer (2 ) of the same bismuth-to-gallate ratio. rsc.orgresearchgate.net This transformation involves a rearrangement where the carboxylate group coordinated to Bi³⁺ in the MOF structure detaches, and the linkage between IBUs is instead formed via the third phenol (B47542) oxygen of the gallate ligand. rsc.org Interestingly, when ethanol is used as the solvent, only the MOF phase is formed, and it does not convert to the layered phase, highlighting the critical role of the solvent in directing the final structure. rsc.orgresearchgate.net

Thermal conditions also induce structural changes. For the layered phase 2 , heating to higher temperatures results in a contraction of the interlayer distance. rsc.org This is likely caused by the removal of disordered solvent molecules residing in the void spaces between the layers. rsc.org Similarly, for the traditional bismuth subgallate, thermal treatment is used for activation to remove water molecules, but heating at temperatures above 403 K or for extended periods can cause irreversible structural changes. rsc.org

The structure of certain bismuth(III) gallate compounds exhibits a dependency on hydration levels, with some transformations being reversible. This phenomenon is particularly evident in the well-known active pharmaceutical ingredient, bismuth subgallate.

The process of activating bismuth subgallate involves heating to remove water molecules from its nanoporous structure. rsc.orgwikipedia.org This dehydration, if carried out under conditions that are too harsh (e.g., temperatures above 403 K), can lead to a loss of crystallinity and structural changes. rsc.org However, this process can be reversible. Research has demonstrated that upon the reintroduction of water, for instance by adding a single drop, the material's full crystallinity is immediately restored. rsc.org This indicates a clear hydration-dependent structural reversibility.

This behavior is not unique to bismuth gallate within the broader family of bismuth-organic compounds. A similar reversible structural change dependent on water exposure has been noted for bismuth citrate, where a mechanochemically activated structure expands when filled with water, akin to an origami-like mechanism. researchgate.netrsc.org

Solvent-Induced and Thermal Phase Transformations

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine elemental composition, empirical formula, and the chemical and electronic states of elements within a material. unimi.it The analysis probes the top 1-10 nm of the material's surface. unimi.it The process involves irradiating a sample with monochromatic X-rays, causing the emission of photoelectrons. eag.com The kinetic energy of these emitted electrons is measured, which is characteristic of the element from which they were ejected. unimi.iteag.com

For Bismuth(III) gallate, an initial XPS survey scan would be performed to identify all the elements present on the surface and their relative quantities, confirming the presence of bismuth, gallium, oxygen, and carbon. unimi.it Following the survey, high-resolution scans of the specific elemental regions are conducted. The precise binding energy of a core electron is sensitive to the atom's oxidation state and local chemical environment. eag.com

Analysis of the Bi 4f region is critical for confirming the +3 oxidation state of bismuth. The Bi 4f spectrum typically shows a doublet corresponding to the Bi 4f₇/₂ and Bi 4f₅/₂ spin-orbit components. The binding energy for Bi³⁺ in oxides is characteristically higher than that of metallic bismuth (Bi⁰). For instance, the Bi 4f₇/₂ peak for metallic bismuth appears around 157.0 eV, whereas for Bi₂O₃, it shifts to approximately 159.0 eV. xpsdatabase.net The observation of Bi 4f peaks in this higher binding energy range for Bismuth(III) gallate would confirm the Bi³⁺ state. The absence or presence of a shoulder at lower binding energies could also indicate the presence of metallic Bi⁰ impurities. researchgate.net Similarly, high-resolution scans of the Ga 2p or Ga 3d regions would be used to confirm the Ga³⁺ oxidation state, and analysis of the O 1s and C 1s regions would provide information about the bonding within the gallate ligand and its coordination to the metal ions.

Table 1: Representative XPS Binding Energies for Bismuth Species

| Chemical State | Core Level | Binding Energy (eV) |

|---|---|---|

| Metallic Bismuth (Bi⁰) | Bi 4f₇/₂ | ~157.0 |

| Bismuth Oxide (Bi₂O₃) | Bi 4f₇/₂ | ~159.0 |

Data sourced from known values for bismuth compounds to illustrate the expected chemical shift for Bismuth(III) gallate analysis. xpsdatabase.net

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy techniques are essential for probing the specific chemical bonds within a compound. By measuring how molecules absorb or scatter infrared light, one can identify the functional groups and elucidate the molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material as a function of frequency. uni-stuttgart.de This absorption corresponds to the vibrational and rotational transitions of the molecule's bonds. For Bismuth(III) gallate, FTIR is particularly useful for verifying the coordination of the gallate ligand to the bismuth cation.

The spectrum of free gallic acid would show characteristic absorption bands, including a broad O-H stretch from the carboxylic acid group (typically around 3000 cm⁻¹), a C=O stretch from the carboxylic acid (around 1690 cm⁻¹), and various C-O and O-H stretches from the phenol groups. rsc.org Upon formation of Bismuth(III) gallate, the deprotonation of the carboxylic acid and its coordination to Bi³⁺ would be indicated by the disappearance of the broad O-H band and a shift in the carboxylate stretching frequencies. researchgate.net Specifically, the C=O band would be replaced by asymmetric (νₐₛ) and symmetric (νₛ) stretching bands of the COO⁻ group. The positions of these bands provide insight into the coordination mode (e.g., monodentate, bidentate). Furthermore, vibrations corresponding to the Bi-O bonds are expected to appear in the low-frequency region of the spectrum, typically below 700 cm⁻¹. researchgate.net

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. orientjchem.org It is particularly sensitive to the skeletal framework of materials and non-polar bonds. Raman spectroscopy is a powerful tool for the structural elucidation of Bismuth(III) gallate, providing information on its crystallinity and the nature of the metal-ligand framework. researchgate.netnih.gov

In studies of related materials like lead bismuth gallate glasses, Raman spectra show characteristic low-energy phonon modes. optica.orgoptica.org For Bismuth(III) gallate, one would expect to observe vibrational modes associated with both the gallate ligand and the metal-oxygen polyhedra. The spectra of bismuth oxides show strong Raman features in the 50-600 cm⁻¹ range, which are indicative of the Bi-O vibrations within the crystal lattice. scielo.org.mx Similarly, Ga-O vibrational modes are expected, with their positions depending on the coordination geometry of the gallium. optica.org The presence of sharp, well-defined peaks in the Raman spectrum would suggest a well-ordered, crystalline material, while broad features would indicate an amorphous or disordered structure. The technique has been successfully used to monitor the synthesis of bismuth gallate, confirming its formation. rsc.orgresearchgate.net

Table 2: Expected Vibrational Modes in the Raman Spectrum of Bismuth(III) Gallate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 50 - 600 cm⁻¹ | Bi-O and Ga-O stretching and bending modes |

| ~1300 - 1600 cm⁻¹ | Symmetric and asymmetric COO⁻ stretching modes |

| ~3000 - 3600 cm⁻¹ | O-H stretching modes (if any uncoordinated phenol groups are present) |

Assignments are based on typical ranges for metal oxides and carboxylate-containing compounds. optica.orgoptica.orgscielo.org.mx

Fourier Transform Infrared (FTIR) Spectroscopy

X-ray Absorption Spectroscopy (EXAFS) for Local Atomic Environments

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique for determining the local atomic structure around a selected atom. unimi.it Unlike diffraction methods that require long-range order, EXAFS can probe the local environment in crystalline, disordered, and amorphous materials. semineral.es The technique analyzes the fine-structure oscillations on the high-energy side of an X-ray absorption edge. doi.org These oscillations result from the scattering of the ejected photoelectron by neighboring atoms. semineral.es

For Bismuth(III) gallate, EXAFS measurements at the Bi L₃-edge and the Ga K-edge would provide detailed information about the coordination environment of the metal centers. The analysis of the EXAFS spectrum can yield precise data on the number of neighboring atoms (coordination number), the distance to those atoms (interatomic distance), and the degree of local disorder. For example, a study on the binding of Bi(III) to organic matter revealed that it formed a dimeric complex bridged by a carboxylate group, a structure that would be difficult to determine without a local probe like EXAFS. nih.gov Applying this to Bismuth(III) gallate, EXAFS could definitively determine the Bi-O and Ga-O bond lengths and coordination numbers, revealing how the oxygen atoms from the gallate ligand's carboxylate and phenolate groups are arranged around the bismuth and gallium ions.

Advanced Electron Microscopy for Morphological and Nanostructural Analysis

Electron microscopy uses a beam of accelerated electrons as a source of illumination, providing significantly higher resolution than light microscopy. It is indispensable for characterizing the physical form of materials.

Scanning Electron Microscopy (SEM) is a workhorse technique for visualizing the surface morphology, shape, and size of materials at the micro- and nanoscale. mdpi.com In SEM, a focused beam of electrons is scanned across the sample's surface, and the interaction of the electrons with the sample generates various signals that are used to form an image.

Transmission Electron Microscopy (TEM) for Nanoscale Structural Features

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution imaging and analytical data on the nanoscale. nottingham.ac.uknorthwestern.edu By directing a beam of electrons through an ultra-thin specimen, TEM can reveal detailed information about a material's morphology, size, crystal structure, and composition. nottingham.ac.uknorthwestern.eduanapath.ch

In the context of bismuth-containing compounds, TEM has been effectively used to characterize the size and shape of nanoparticles. Studies on various bismuth nanoparticles have shown the capability of TEM to identify spherical morphologies and determine average particle sizes, which can range from a few nanometers to over 100 nm. nih.govresearchgate.net

For Bismuth(III) gallate, also known as bismuth subgallate, electron diffraction, a technique performed within a TEM, has been instrumental in elucidating its complex crystal structure. rsc.org Continuous rotation electron diffraction data revealed that bismuth subgallate possesses an orthorhombic crystal system with the space group Pmna. rsc.org This advanced analysis provided precise unit cell parameters, which were previously elusive. rsc.org While detailed imaging shows the material often consists of agglomerated small particles, the primary power of TEM in this case has been in resolving the fundamental crystallographic arrangement at the atomic level. rsc.org

Table 1: Crystallographic Data for Bismuth(III) Gallate from Electron Diffraction

| Parameter | Value | Source |

| Crystal System | Orthorhombic | rsc.org |

| Space Group | Pmna (No. 53) | rsc.org |

| a / Å | 8.59 (4) | rsc.org |

| b / Å | 4.83 (1) | rsc.org |

| c / Å | 24.67 (7) | rsc.org |

Source: Compiled from research data. rsc.org

Thermal Analysis for Decomposition Pathways and Stability

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of chemical compounds. umcs.eu For Bismuth(III) gallate, methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to monitor changes in mass and heat flow as the material is subjected to a controlled temperature program. rsc.org This provides insight into its thermal decomposition pathways, the temperatures at which it degrades, and the nature of the associated thermal events. rsc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. For Bismuth(III) gallate, TGA reveals a multi-step decomposition process. rsc.org The analysis, typically performed under an inert nitrogen atmosphere, shows an initial mass loss corresponding to the release of water molecules, followed by a significant mass loss at higher temperatures due to the decomposition of the organic gallate component. rsc.org

Research findings indicate that the thermal decomposition begins with the loss of water, followed by the breakdown of the gallate ligand, ultimately leaving a residue of bismuth oxide. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are heated or cooled. infinitiaresearch.comyoutube.com This technique identifies the temperatures of thermal events such as phase transitions and decomposition. infinitiaresearch.com DSC thermograms for Bismuth(III) gallate complement the TGA data by showing the energetic nature of the decomposition steps. rsc.org

The DSC curve for Bismuth(III) gallate typically shows an endothermic peak associated with the initial loss of water. rsc.org This is followed by a broad and complex series of exothermic peaks at higher temperatures, corresponding to the oxidative decomposition of the gallate ligand. rsc.org

Table 2: Thermal Analysis Data for Bismuth(III) Gallate

| Analysis Type | Temperature Range (°C) | Observation | Interpretation | Source |

| TGA | ~25 - 200 | Initial mass loss | Release of adsorbed and coordinated water molecules | rsc.org |

| TGA | ~250 - 500 | Major mass loss | Decomposition of the gallate ligand | rsc.org |

| DSC | ~25 - 200 | Broad endotherm | Energy absorbed for water removal | rsc.org |

| DSC | > 250 | Complex exotherms | Energy released during oxidative decomposition of the ligand | rsc.org |

Source: Compiled from published thermal analysis curves. rsc.org

Conclusion

The study of Bismuth(III) gallate has transitioned from a compound of primarily medicinal interest with an unknown structure to a subject of advanced materials science research. The elucidation of its various crystalline forms, from 1D coordination polymers to 3D metal-organic frameworks, has provided a foundation for understanding its structure-property relationships. The versatile coordination of the gallate ligand, combined with the unique characteristics of the Bi³⁺ ion, allows for the creation of diverse and functional materials. While challenges in synthesis and characterization remain, the emerging applications of Bismuth(III) gallate in catalysis, photocatalysis, and electronics underscore its potential as a valuable compound in the development of advanced materials. Future research will undoubtedly uncover new structures, properties, and applications for this intriguing bismuth compound.

Theoretical and Computational Chemistry Approaches to Bismuth Iii Gallate

Density Functional Theory (DFT) Calculationsacs.orgias.ac.inresearchgate.netresearchgate.net

Density Functional Theory (DFT) has been a pivotal tool in characterizing Bismuth(III) Gallate, particularly in its perovskite-structure oxide form (BiGaO3). ias.ac.inresearchgate.net DFT calculations, often performed within the local density approximation, have been instrumental in predicting the fundamental properties of this material. ias.ac.inresearchgate.net

Electronic Structure and Band Gap Calculationsacs.orgaps.orgresearchgate.netarxiv.org

DFT studies focusing on the electronic structure of bismuth-containing compounds highlight the significant influence of the Bi 6s and 6p orbitals. acs.orgaps.orgresearchgate.net The relativistic contraction of the Bi 6s orbital, in particular, has a strong effect on the band structure. aps.orgresearchgate.net In many bismuth-based materials, this leads to a reduction in the band gap. acs.org For instance, the introduction of Bi3+ into certain host lattices has been shown to decrease the band gap by 0.3 to 1.9 eV. acs.org This is often attributed to the strong contribution of Bi 6s states to the valence band maximum. acs.org In some III-V bismuth compounds, calculations have even predicted an inverted band gap, suggesting a semimetallic character. aps.orgresearchgate.netarxiv.org

Charge Transfer and Orbital Interactionsarxiv.orgsci-hub.rednih.goviqce.jpnih.gov

The concept of charge transfer is fundamental to understanding the bonding in bismuth compounds. sci-hub.rediqce.jp DFT calculations and Natural Bond Orbital (NBO) analysis are used to investigate the electronic interactions between bismuth and surrounding ligands. nih.gov In bismuthates, a "negative charge transfer" model suggests that a Bi hole can be transferred to a ligand oxygen molecular orbital. arxiv.org This charge transfer from a donor (Lewis base) to an acceptor (Lewis acid) is a key feature of the chemical bonding. sci-hub.red The interaction primarily occurs between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another. iqce.jp Studies on various Bi(III) complexes have explored metal-to-ligand charge transfer (MLCT), which can be influenced by the coordination environment and the nature of the ligands. nih.gov

Geometry Optimization and Energetic Stabilityrsc.orgrsc.orglupinepublishers.com

Geometry optimization is a critical step in computational chemistry to find the most stable atomic arrangement of a molecule, corresponding to the lowest energy on the potential energy surface. lupinepublishers.com For bismuth gallate coordination networks, DFT calculations complement experimental techniques like 3D electron diffraction to determine and refine crystal structures. rsc.org These calculations help in understanding the relative thermodynamic stability of different phases. For instance, a denser crystalline phase of a bismuth gallate coordination polymer was found to be thermodynamically more stable than a less dense metal-organic framework (MOF) phase of the same composition. rsc.org The stability of such structures is often evaluated by comparing their total energies after geometry optimization. rsc.orglupinepublishers.com

Molecular Dynamics Simulationsresearchgate.netresearchgate.net

While specific molecular dynamics (MD) simulations for Bismuth(III) Gallate are not extensively detailed in the provided context, MD simulations are a recognized method for studying the structural and dynamic properties of materials. researchgate.netresearchgate.net For related systems, such as praseodymium gallate glass, MD simulations have been used in conjunction with experimental data to elucidate the local coordination environment, revealing, for example, a predominant GaO4 tetrahedral network. researchgate.net MD simulations can also be employed to study the thermal deviations of atoms and the resulting effects on electronic levels and bandgap distributions over time. researchgate.net

Modeling of Spectroscopic Signaturesresearchgate.netacs.orgacs.orgresearchgate.net

Computational modeling plays a role in interpreting spectroscopic data. For instance, the modeling of photoluminescence spectra helps in understanding the electronic transitions responsible for the observed emissions in bismuth-doped materials. researchgate.netacs.org The luminescence of Bi3+ in various host lattices, including gallate garnets, has been a subject of spectroscopic investigation. acs.orgacs.org The characteristic broad emission bands are often attributed to transitions involving the 6s² electronic configuration of Bi3+. acs.org Theoretical calculations can help assign these transitions, such as the 1S0 → 3P1 transition, and account for phenomena like the Jahn-Teller effect which can cause splitting of excited states. acs.org Furthermore, computational methods are used to calculate and interpret vibrational spectra (FT-IR and Raman), providing insights into the molecular structure and bonding. researchgate.net

Prediction of Structural and Reactive Propertiesias.ac.inresearchgate.netescholarship.orgnih.gov

DFT calculations have been successfully used to predict the structural properties of hypothetical bismuth compounds. ias.ac.inresearchgate.net For the perovskite-structure oxide BiGaO3, theoretical predictions indicated a structure similar to PbTiO3 but with a significantly stronger tetragonal distortion. ias.ac.inresearchgate.net This large distortion from the ideal cubic structure is driven by the stereochemically active lone pair of electrons on the Bi3+ ion. ias.ac.inresearchgate.net Such predictions are crucial for identifying new materials with potentially useful properties, like ferroelectricity and piezoelectricity. ias.ac.inresearchgate.net The reactive properties can also be inferred from the electronic structure, where the nature of the frontier orbitals (HOMO and LUMO) indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

Complexation Modeling with Organic Matter

The interaction of bismuth(III) with organic matter is a critical area of study, particularly for understanding its environmental fate and bioavailability. Theoretical and computational chemistry provide powerful tools to model and interpret the complexation mechanisms that are often difficult to elucidate through experimental methods alone. sciforum.net These approaches complement laboratory findings by offering insights into molecular structures, binding energies, and the electronic nature of the interactions. mdpi.com

Research Findings on Bismuth(III) Complexation

Experimental studies have demonstrated that bismuth(III) forms exceptionally strong complexes with natural organic matter. researchgate.netnih.gov In studies using organic soil material, it was found that more than 99% of added bismuth(III) was bound to the solid phase, even at a very low pH of 1.2. nih.gov This strong affinity suggests that in natural environments like soils, sediments, and water, bismuth(III) is predominantly associated with organic compounds. researchgate.netnih.gov

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, a powerful experimental technique, has provided crucial structural information on these complexes. The data suggest that when bismuth(III) binds to soil organic matter, it can form a dimeric Bi³⁺ complex. nih.gov In this proposed structure, a single carboxylate group from the organic matter acts as a bridge between two bismuth ions, a configuration that contributes to its unique stability. nih.gov Further research on Suwannee River fulvic acid (SRFA) confirmed the strong binding capacity of natural organic matter, which was able to dissolve 16.5 mmol of bismuth per gram of carbon, a value that significantly exceeds the carboxylic acid group density of the fulvic acid itself. researchgate.netnih.gov

Table 1: Experimentally Observed Binding of Bismuth(III) to Organic Soil

Results from batch experiments showing the percentage of bismuth(III) sorbed to an organic soil sample (Risbergshöjden Oe) under different pH conditions. Data highlights the strong complexation across a wide pH range.

| Initial Bi(III) Concentration (mmol L⁻¹) | pH | Bismuth(III) Sorbed (%) | Reference |

|---|---|---|---|

| 0.1 | 1.2 | >99% | nih.gov |

| 0.1 | ~2.0 | >99% | nih.gov |

| 0.1 | ~3.0 | >99% | nih.gov |

| 0.1 | ~4.0 | >99% | nih.gov |

Computational Modeling Approaches

Computational chemistry offers a framework for understanding the underlying principles of these strong interactions. Surface complexation models, such as the constant capacitance model and the triple-layer model, provide a thermodynamic basis for describing the formation of complexes at mineral-water interfaces and can be adapted for organic surfaces. usda.govusda.gov

Density Functional Theory (DFT) has become a vital tool for studying metal complexes, including those of bismuth. mdpi.com DFT calculations allow researchers to optimize the geometry of complex structures, analyze their electronic properties, and predict their stability. nih.gov For instance, DFT can be used to model the proposed dimeric bismuth-carboxylate structure to confirm its energetic favorability and to analyze the nature of the bismuth-oxygen (B8504807) bonds, which are typically in the range of 2.1 to 2.4 Å in length for strong coordination. mdpi.com By calculating parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, DFT provides a detailed understanding of the reactivity of these complexes. sciforum.net

Table 2: Example of Binding Parameters from a Bi(III) Complex-Protein Interaction Study

This table presents binding constants (K_b) and Stern-Volmer quenching constants (K_sv) for the interaction of a binuclear Bi(III) complex with bovine liver catalase at different temperatures, as determined by fluorescence quenching experiments and validated by molecular docking. This illustrates the type of quantitative data that complexation modeling can provide.

| Parameter | 303 K | 310 K | 317 K | Reference |

|---|---|---|---|---|

| Binding Constant (K_b) (x 10⁵ M⁻¹) | 3.98 | 0.13 | 0.09 | acs.org |

| Stern-Volmer Quenching Constant (K_sv) (x 10⁵ M⁻¹) | 1.05 | 0.96 | 0.89 | acs.org |

These theoretical approaches are essential for building predictive models of how bismuth(III) gallate and related compounds behave in complex organic-rich environments, bridging molecular-level interactions with macroscopic observations. usda.gov

Mechanistic Studies in Chemical Transformations Catalyzed by Bismuth Iii Gallate

Lewis Acid Catalysis Mechanisms

The catalytic action of bismuth(III) gallate is primarily rooted in its function as a Lewis acid. researchgate.netresearchgate.net The Bi(III) ion possesses vacant orbitals that can accept electron pairs from substrate molecules, thereby activating them for subsequent chemical reactions. rsc.org This interaction is fundamental to its role in a range of catalytic cycles. Unlike many transition metals that may undergo redox changes, many bismuth-catalyzed reactions proceed via a redox-neutral pathway where the Bi(III) center maintains its oxidation state while facilitating bond formation and cleavage. nih.gov The specific coordination environment of the bismuth cation, influenced by the gallate ligand and solvent molecules, can be fine-tuned to modulate its Lewis acidity and, consequently, its catalytic performance. researchgate.netrsc.org

The catalytic activity of bismuth(III) gallate materials is intrinsically linked to the accessibility and nature of the bismuth(III) centers, which function as the active sites. In recently synthesized bismuth gallate metal-organic frameworks (MOFs), the Bi³⁺ cation is the catalytic heart of the structure. researchgate.netrsc.org

Researchers have successfully synthesized novel bismuth gallate coordination polymers, including a 3-periodic MOF and a more stable 2-periodic layered phase, by using methanol (B129727) as the solvent instead of water. researchgate.net The structure of these materials was determined using advanced techniques like three-dimensional electron diffraction (3DED). rsc.org In these structures, the Bi³⁺ centers exhibit a coordination number of 6 with a skewed trapezoidal bipyramidal geometry. The Bi-O bond lengths, ranging from 2.1 to 2.8 Å, are typical for interactions with carboxylate and phenolate (B1203915) groups. rsc.org

Crucially, unlike in basic bismuth subgallate where only the phenolate groups of the gallate ligand coordinate to bismuth, these newer structures involve coordination from both the phenolate and carboxylate groups. rsc.org This coordination scheme creates a periodic framework and, significantly, leaves "open metal sites" which are believed to be the primary locations for substrate binding and activation. researchgate.net The presence of these accessible Bi³⁺ sites is considered essential for Lewis acid catalysis. researchgate.netacs.org

Further evidence for the role of exposed Bi³⁺ centers as active sites comes from inhibition studies on related bismuth-based MOFs. acs.org Experiments using cysteine, a thiol-containing amino acid, showed a marked suppression of catalytic activity. This inhibition is attributed to the formation of stable Bi-S coordination bonds with the exposed Bi³⁺ centers, effectively blocking them from participating in the catalytic cycle. acs.org Similarly, the use of a strong metal chelator like EDTA also suppresses activity by coordinating with these surface-accessible Bi³⁺ sites. acs.org These findings underscore that the availability and coordination environment of the bismuth cation are paramount to the material's catalytic function.

Bismuth(III) catalysts are recognized for their ability to direct the selectivity of chemical reactions, achieving specific stereochemical or regiochemical outcomes. nih.govnih.gov Bismuth(III) gallate has demonstrated this capacity, particularly in promoting regioselective reactions.

A layered bismuth gallate coordination polymer, noted for its stability, has been effectively used as a Lewis acid catalyst for the alcoholysis of epoxides. researchgate.net In a model reaction, this material catalyzed the conversion of styrene (B11656) oxide with methanol. The reaction showed high regiospecificity, exclusively yielding 2-methoxy-2-phenylethanol. This outcome indicates that the nucleophilic attack of methanol occurs preferentially at the more substituted carbon atom of the epoxide ring, a result guided by the catalytic active site. researchgate.net

| Substrate | Catalyst | Solvent | Time (h) | Conversion (%) | Product | Selectivity (%) |

|---|---|---|---|---|---|---|

| Styrene Oxide | Layered Bi-gallate | Methanol | 3 | >99 | 2-methoxy-2-phenylethanol | >99 |

While specific examples of stereoselective conversions using bismuth gallate are not extensively detailed, the broader family of Bi(III) catalysts, such as bismuth(III) triflate, is known to facilitate such transformations. nih.govnih.gov For instance, Bi(OTf)₃ has been employed in Friedel-Crafts cyclizations and other reactions where controlling stereochemistry is critical. nih.gov The principles of stereocontrol often rely on the precise geometric arrangement of the substrate when coordinated to the bismuth Lewis acid center, which dictates the direction of an incoming reagent's approach. This capability for directing reaction outcomes highlights the potential of bismuth gallate catalysts in sophisticated organic synthesis where control of molecular architecture is essential.

Active Site Identification and Characterization

Organic Synthesis Applications and Reaction Pathways

The catalytic utility of bismuth(III) compounds extends across a wide array of organic reactions, leveraging the Lewis acidity of the Bi(III) center to activate substrates and forge new chemical bonds. researchgate.net Bismuth(III) gallate, in particular as a coordination polymer, has been shown to catalyze reactions such as the cycloaddition of CO₂ to epoxides, a process that forms valuable cyclic carbonates. researchgate.net The broader family of bismuth(III) catalysts is active in numerous transformations, including C-C bond formation, nucleophilic additions, cyclizations, and polymerization reactions, defining a versatile set of reaction pathways. nih.govnih.govrsc.orgacs.org

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and bismuth(III) catalysts have emerged as effective tools for this purpose. rsc.org While research on bismuth gallate itself is developing, bismuth subgallate has been successfully employed as a photocatalyst in the cycloaddition of CO₂ to epoxides to form cyclic carbonates. researchgate.net This reaction, while forming C-O bonds in the key step, is a critical transformation for carbon fixation and is mechanistically related to other addition reactions.

More broadly, cationic bismuth(III) complexes demonstrate reactivity analogous to transition metals in facilitating C-C bond formation. nih.gov A notable example is the catalytic allylic C(sp³)–H functionalization of olefins. In this process, the Bi(III) center coordinates to the olefin's π-bond, which facilitates the deprotonation of an allylic C-H bond. The resulting allylbismuth intermediate can then react with electrophiles like carbonyls and imines to form a new C-C bond. nih.gov

Bismuth(III) compounds are proficient catalysts for nucleophilic additions and cyclization reactions, activating electrophiles toward attack by nucleophiles. nih.govrsc.org Bismuth subgallate has been reported as an effective photocatalyst for the cycloaddition of CO₂ to various epoxides, producing the corresponding cyclic carbonates in moderate to high conversions under mild conditions. researchgate.net The catalyst was shown to be recyclable for at least three consecutive cycles without losing activity. researchgate.net

The catalytic scope of Bi(III) compounds includes a variety of other important cyclization reactions:

Nazarov Cyclization : Bismuth(III) triflate catalyzes the 4π conrotatory electrocyclization of divinyl ketones to produce indanones, demonstrating its utility in forming five-membered rings. beilstein-journals.org

Friedel-Crafts Cyclization : Bi(OTf)₃ has been used to catalyze the intramolecular Friedel-Crafts cyclization of a lactol to construct a key intermediate in the synthesis of (-)-platensimycin. nih.gov

Allenic Ketone Cyclization : The cyclization of γ-allenic ketones catalyzed by bismuth(III) triflate allows for the selective formation of polycyclic tertiary alcohols. nih.gov

Propargylic Diol-Ester Cyclization : An intramolecular cascade strategy using a Bi(III) catalyst enables the 5-exo-dig or 6-exo-dig cyclization of propargylic diol-esters to construct oxaspirolactones. rsc.org

In addition to cyclizations, bismuth triflate is an efficient catalyst for nucleophilic additions. It mediates the Mannich-type reaction of silyl (B83357) enolates and the Sakurai reaction of allyltrimethylsilane (B147118) with N-alkoxycarbonylamino sulfones at low catalyst loadings (0.5-5.0 mol%). nih.gov It also catalyzes the vinylogous Mukaiyama aldol (B89426) reaction of 2-(trimethylsilyloxy)furan with aldehydes. nih.gov These reactions proceed through the Lewis acidic activation of the electrophile (an imine or aldehyde) by the Bi(III) center, facilitating the addition of the silyl nucleophile.

Bismuth compounds are gaining attention as non-toxic initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters. acs.orgresearchgate.net In these polymerizations, the mechanism of transesterification significantly influences the final polymer microstructure.

A study comparing bismuth(III) n-hexanoate (BiHex₃) and the common initiator tin(II) 2-ethylhexanoate (B8288628) (SnOct₂) in the bulk copolymerization of ε-caprolactone (εCL) and L-lactide (LLA) revealed key mechanistic differences. acs.org While SnOct₂ produced crystalline, blocky copolymers, BiHex₃ consistently yielded amorphous copolyesters with a perfectly random monomer sequence. acs.org

Kinetic measurements indicated that BiHex₃ is a less efficient initiator and transesterification catalyst than SnOct₂. acs.org This lower activity reduces "backbiting" degradation but promotes a random polymer structure through a distinct intramolecular transesterification mechanism. acs.org These findings highlight BiHex₃ as a useful initiator for creating random copolyesters for biomedical applications where low toxicity is paramount. acs.orgresearchgate.net

| Initiator | Temperature (°C) | Polymer Microstructure | Crystallinity | Proposed Mechanism |

|---|---|---|---|---|

| Bismuth(III) n-hexanoate | 100-140 | Perfectly random | Amorphous | Intramolecular transesterification |

| Tin(II) 2-ethylhexanoate | 100-140 | Blocky | Crystalline | Intermolecular transesterification |

Furthermore, catalytic systems incorporating a gallate ligand have been explored. A diethylzinc/propyl gallate system was used for the ROP of rac-lactide and ε-caprolactone. mdpi.comnih.gov The study found that transesterification occurred, and the extent of this process, which affects the average length of monomer blocks and the degree of randomness, was dependent on reaction time and temperature. nih.gov This directly links the gallate structure to the modulation of polymer properties via transesterification pathways.

Nucleophilic Additions and Cyclizations

Photocatalytic Reaction Mechanisms

The photocatalytic activity of Bismuth(III) gallate and related bismuth-based materials is a complex process governed by the generation, separation, and migration of charge carriers upon light irradiation. Understanding these underlying mechanisms is crucial for optimizing catalyst design and enhancing efficiency in various chemical transformations.

Charge Carrier Generation and Separation Dynamics

The fundamental mechanism of photocatalysis in bismuth-based semiconductors begins with the absorption of photons that have energy equal to or greater than the material's bandgap. mdpi.com This absorption excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), creating a positively charged hole (h⁺) in the valence band. beilstein-journals.org This electron-hole pair, or exciton, is the primary driver of subsequent redox reactions. mdpi.com

Bismuth-based materials possess a unique electronic structure that facilitates efficient charge carrier dynamics. Unlike many metal oxides where the valence band is composed solely of O 2p orbitals, the valence band in bismuth compounds features hybridized Bi 6s and O 2p orbitals. beilstein-journals.orgnih.gov This hybridization increases the dispersion of the valence band, which enhances the mobility of the photogenerated holes and promotes the separation of the electron-hole pair. beilstein-journals.org However, the intrinsic efficiency of photocatalysis is often limited by the rapid recombination of these photogenerated electrons and holes, a process that releases energy as heat or light and prevents the charge carriers from reaching the catalyst surface to participate in chemical reactions. mdpi.com

Influence of Heterojunction Formation on Photocatalytic Efficiency

A primary strategy to suppress charge carrier recombination and enhance photocatalytic activity is the formation of heterojunctions, which are interfaces between two different semiconductor materials. nih.gov By carefully selecting materials with appropriate band alignments, these structures can create built-in electric fields that promote the spatial separation of electrons and holes, significantly extending their lifetime and availability for surface reactions. mdpi.comnih.gov

Several types of heterojunctions are employed in bismuth-based photocatalytic systems:

Type-II Heterojunction: In this configuration, the conduction and valence bands of one semiconductor are staggered relative to the other. This alignment drives photogenerated electrons to the material with the lower conduction band and holes to the material with the higher valence band, physically separating them across the interface. mdpi.com An example is the β-Bi₂O₃/Mn₃O₄ system, where the tight interface facilitates rapid charge separation and leads to excellent photocatalytic activity. mdpi.com

The construction of these interfaces has proven to be highly effective, often resulting in synergistic improvements in performance compared to the single-component materials.

Photocatalytic Efficiency of Bismuth-Based Heterojunctions

| Photocatalyst System | Target Pollutant | Pristine Material Efficiency | Heterojunction Efficiency | Fold Increase | Reference |

|---|---|---|---|---|---|

| g-C₃N₄ / Bi₇O₉I₃ | Doxycycline hydrochloride | ~40% (Bi₇O₉I₃), ~15% (g-C₃N₄) | ~80% | ~2x vs Bi₇O₉I₃ | mdpi.com |

| Bi₂Sn₂O₇ / Ag/Ag₃PO₄ | Rhodamine B | ~12% (Bi₂Sn₂O₇), ~23% (Ag₃PO₄) | 98.2% | 8.3x vs Bi₂Sn₂O₇ | researchgate.net |

| BiOI / Layered Titanate | Methylene Blue | ~7% (BiOI) | ~28% | 4x vs BiOI | nih.gov |

Bandgap Engineering and Light Absorption Enhancement

The efficiency of a photocatalyst is fundamentally linked to its ability to absorb light, which is determined by its electronic bandgap. Bandgap engineering involves modifying the electronic structure of a material to tune its light absorption properties, typically to utilize the abundant visible light portion of the solar spectrum. nih.gov Many bismuth-based semiconductors are advantageous in this regard, as they naturally possess bandgaps below 3.0 eV, making them responsive to visible light. beilstein-journals.org

Several advanced strategies are used for bandgap engineering in bismuth-containing materials:

Suppression of Lone-Pair Activity: The Bi³⁺ cation has a 6s²np⁰ electronic configuration, which results in a stereochemically active lone pair of electrons. In crystal structures with distorted coordination environments, this lone pair leads to a wider bandgap. acs.org A novel engineering approach involves placing the Bi³⁺ cation into a high-symmetry, centrosymmetric site, for instance, by substituting it for Y³⁺ in a host lattice. acs.org This high-symmetry environment deactivates the lone pair's stereochemical influence, which limits certain orbital interactions and results in a narrower bandgap and enhanced visible light absorption. acs.orgresearchgate.net

Doping and Alloying: The introduction of other elements into the host lattice is a well-established method for tuning the bandgap. Doping tin-lead perovskites with Bi³⁺ has been shown to lower the conduction band minimum, effectively narrowing the bandgap to allow for absorption in the infrared range. mdpi.com Similarly, creating alloys, such as GaBiₓAs₁₋ₓ, allows for precise control over the band structure and light absorption wavelength by simply adjusting the bismuth composition. rsc.orgarxiv.org

Control of Crystallite Size: In some systems, the bandgap can be influenced by the physical size of the nanocrystals. For materials like bismuth tungstate (B81510), a bathochromic (red) shift in the absorption edge, corresponding to a narrower bandgap, has been observed with an increase in particle and crystallite size. nih.gov

Examples of Bandgap Engineering in Bismuth-Containing Materials

| Material System | Engineering Strategy | Resulting Bandgap (eV) | Key Finding | Reference |